Hexahydro-1H-pyrrolizine-7a-carbonitrile
Overview
Description
Hexahydro-1H-pyrrolizine-7a-carbonitrile is a heterocyclic compound that features a pyrrolizine core structure
Preparation Methods
The synthesis of Hexahydro-1H-pyrrolizine-7a-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a nitrile precursor, the compound can be synthesized through a series of steps involving cyclization and reduction reactions . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
Hexahydro-1H-pyrrolizine-7a-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolizine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexahydro-1H-pyrrolizine-7a-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrrolizine-7a-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Hexahydro-1H-pyrrolizine-7a-carbonitrile can be compared with other similar compounds, such as:
1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride: This hydrochloride salt form has different solubility and stability properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity.
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizine-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPUBMXGEQJERB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452435 | |
Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68295-48-7 | |
Record name | 1H-Pyrrolizine-7a(5H)-carbonitrile, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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